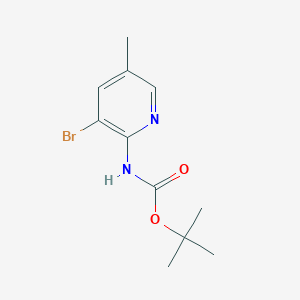![molecular formula C14H14N2O2 B3186717 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid CAS No. 1273704-74-7](/img/structure/B3186717.png)
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Biological Activity
Compounds containing pyridine rings and benzoic acid derivatives are extensively studied for their coordination chemistry and potential biological activities. For instance, the chemistry and properties of pyridine-containing compounds have been reviewed, highlighting their diverse applications, including spectroscopic properties, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These compounds are intriguing for their complexation capabilities, which can lead to the development of novel materials with specific magnetic or electrochemical characteristics, as well as potential therapeutic agents due to their biological activities.
Anticorrosive Applications
Quinoline derivatives, which share structural similarities with pyridine, are known for their anticorrosive properties. They effectively adsorb and form chelating complexes with metallic surfaces, protecting them from corrosion. This application is particularly valuable in industrial settings, where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020). The study and development of pyridine-containing compounds, including those similar to 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid, could extend these applications, providing new solutions for corrosion inhibition.
Pharmaceutical and Medical Research
Benzoic acid derivatives are key in pharmaceutical and medical research, offering a wide range of biological effects. For example, they have been investigated for their antimicrobial, antifungal, and preservative qualities in food and pharmaceutical products. Recent studies also suggest that benzoic acid can regulate gut functions, indicating potential benefits for gastrointestinal health (Mao, Yang, Chen, Yu, & He, 2019). This highlights the potential of similar compounds for developing new treatments or dietary supplements that promote gut health.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of drugs like nilotinib, a transactivation inhibitor targeting bcr-abl, c-kit, and pdgf . These targets play crucial roles in cell signaling and are often implicated in various forms of leukemia .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cell signaling pathways .
Biochemical Pathways
Related compounds have been shown to affect the activation of dioxygen by the heme in cytochrome p450 enzymes (cyps), which are heme-thiolate monooxygenases that catalyze the insertion of an oxygen atom into the c-h bonds of organic molecules .
Result of Action
Properties
IUPAC Name |
4-(2-pyridin-2-ylethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPSBYNMZTSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3186692.png)

![Isopropyl 9-anti-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186705.png)



![2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide](/img/structure/B3186742.png)

